![molecular formula C12H12N4O2 B2473903 N-(吡啶-2-基)-6,7-二氢-5H-吡唑并[5,1-b][1,3]噁嗪-2-甲酰胺 CAS No. 1421493-13-1](/img/structure/B2473903.png)

N-(吡啶-2-基)-6,7-二氢-5H-吡唑并[5,1-b][1,3]噁嗪-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

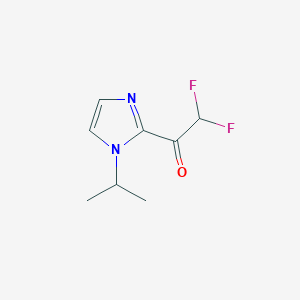

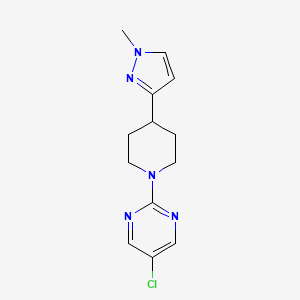

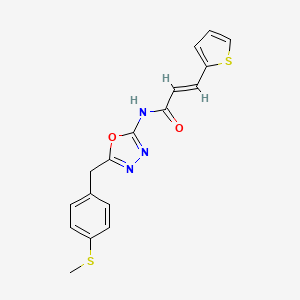

“N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide” is a chemical compound that is part of the N-(pyridin-2-yl)amides family . These compounds have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . They have received great attention in recent years due to their varied medicinal applications .

Synthesis Analysis

The synthesis of N-(pyridin-2-yl)amides involves the formation in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free . Another method involves the use of a bimetallic metal–organic framework material, Fe2Ni-BDC, which was synthesized by a solvothermal approach .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-(pyridin-2-yl)amides include C–C bond cleavage promoted by I2 and TBHP . In another method, α-bromoketones and 2-aminopyridine are used as starting materials .科学研究应用

N-(吡啶-2-基)酰胺的合成

该化合物可以在特定反应条件下由α-溴酮和2-氨基吡啶合成。 该过程涉及I2和TBHP促进的C–C键断裂,反应条件温和且无金属 .

3-溴咪唑并[1,2-a]吡啶的形成

3-溴咪唑并[1,2-a]吡啶可以在不同的反应条件下由α-溴酮和2-氨基吡啶合成 . 该过程涉及一锅串联环化/溴化,当仅添加TBHP时 .

N-(吡啶-2-基)亚氨酸酯的合成

已经报道了一种简便、绿色、合成多种取代的N-(吡啶-2-基)亚氨酸酯的方案,该方案通过相应的N-(吡啶-2-基)亚胺腈中间体,从硝基苯乙烯和2-氨基吡啶合成 . 反应过程包括在Al2O3存在下,在非均相路易斯酸催化下,原位形成相应的α-亚胺腈 .

转化为N-杂环

对目前的N-(吡啶-2-基)亚氨酸酯进行了初步的合成应用,以研究它们在相应乙二胺和1,3-二氨基丙烷存在下,易于转化为N-杂环2-(4-氯苯基)-4,5-二氢-1H-咪唑和2-(4-氯苯基)-1,4,5,6-四氢嘧啶 .

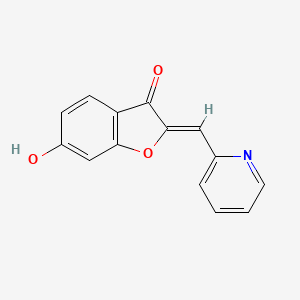

抗纤维化活性

一些目标化合物在HSC-T6细胞上显示出比吡非尼酮(PFD)、Bipy55′DC和24PDC更好的抗纤维化活性 .

细胞生长促进

未来方向

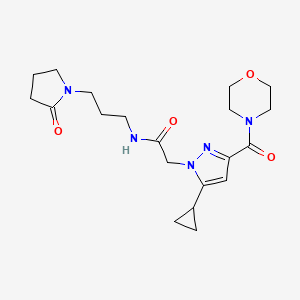

N-(pyridin-2-yl)amides and similar compounds have received great attention due to their varied medicinal applications . They serve as pharmacophores for many molecules with significant biological and therapeutic value . Therefore, the development of convenient synthetic methods for these structures is very meaningful . Future research could focus on exploring new methods for constructing amides directly by C–C bond cleavage .

作用机制

Target of Action

This compound is a derivative of pyridin-2-yl amides and imidazo[1,2-a]pyridines, which are known to serve as pharmacophores for many molecules with significant biological and therapeutic value .

Mode of Action

It is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The formation of N-(pyridin-2-yl)amides occurs via C–C bond cleavage promoted by I2 and TBHP .

Biochemical Pathways

The synthesis of related compounds involves oxidative amidation and cu-catalyzed aerobic oxidative c–c bond cleavage .

Result of Action

Related compounds have shown varied medicinal applications .

属性

IUPAC Name |

N-pyridin-2-yl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c17-12(14-10-4-1-2-5-13-10)9-8-11-16(15-9)6-3-7-18-11/h1-2,4-5,8H,3,6-7H2,(H,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEVUKQYJJCRMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC(=N2)C(=O)NC3=CC=CC=N3)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2473820.png)

![N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B2473821.png)

![N-[(4-chlorophenyl)methyl]-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide](/img/structure/B2473822.png)

![6-Cyclopropyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2473827.png)

![5-(2-bromobenzoyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2473834.png)

![1-(2-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one](/img/structure/B2473838.png)

![6-chloro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2473842.png)